3-(Aminomethyl)-5-bromo-2-pyridinamine chemical properties
3-(Aminomethyl)-5-bromo-2-pyridinamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Aminomethyl)-5-bromo-2-pyridinamine
Abstract
3-(Aminomethyl)-5-bromo-2-pyridinamine is a highly functionalized heterocyclic compound of significant interest to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a 2-aminopyridine core, a known pharmacophore in numerous biologically active molecules, further enhanced with a reactive aminomethyl group and a versatile bromo substituent.[1] This guide provides a comprehensive technical overview of its chemical properties, predicted analytical characteristics, and core reactivity principles. We will explore its potential as a strategic building block in the synthesis of novel chemical entities, offering field-proven insights into its application and handling for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
3-(Aminomethyl)-5-bromo-2-pyridinamine (CAS Number: 1335057-71-0) is a key synthetic intermediate whose utility is derived from its distinct structural features.[2] While extensive experimental data on its physical properties is not widely published, its fundamental characteristics can be summarized.
| Property | Value / Information | Source |
| IUPAC Name | 3-(Aminomethyl)-5-bromo-2-pyridinamine | N/A |
| CAS Number | 1335057-71-0 | [2][3] |
| Molecular Formula | C₆H₈BrN₃ | [3] |
| Molecular Weight | 202.05 g/mol | [3] |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
| Melting Point | Not publicly available | N/A |
| Boiling Point | Not publicly available | N/A |
| pKa | Not publicly available; multiple pKa values are expected due to the presence of three amino groups with varying basicity. | Inferred |
Synthesis and Reactivity
The strategic value of 3-(Aminomethyl)-5-bromo-2-pyridinamine lies in the differential reactivity of its three functional sites: the C2-amino group, the C3-aminomethyl group, and the C5-bromo group. This allows for selective, stepwise modifications to build molecular complexity.
Proposed Synthetic Pathway
While specific literature detailing the synthesis of this exact molecule is scarce, a logical and efficient route can be proposed based on established chemical transformations of related pyridines. A highly plausible approach involves the reduction of a nitrile precursor, 2-amino-5-bromo-3-cyanopyridine. This precursor can be synthesized from more readily available starting materials.
Caption: Proposed synthetic workflow for 3-(Aminomethyl)-5-bromo-2-pyridinamine.
Principles of Chemical Reactivity
The reactivity is governed by the electronic interplay of the functional groups on the pyridine ring. The two amino groups are electron-donating, activating the ring, while the bromo group is electron-withdrawing via induction.[4]
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Amino Groups (C2-amine and C3-aminomethyl): Both are nucleophilic and can undergo standard amine reactions such as acylation, alkylation, and sulfonylation. The C2-amino group's reactivity is modulated by its position on the electron-deficient pyridine ring, while the C3-aminomethyl group behaves more like a typical primary alkylamine. Selective functionalization can often be achieved by controlling stoichiometry and reaction conditions (e.g., temperature, choice of base).
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Bromo Group (C5): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions.[4] This enables the introduction of a wide variety of substituents at the C5 position, making it a critical handle for library synthesis. Common transformations include:
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Suzuki Coupling: To form C-C bonds with aryl or vinyl boronic acids.
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Buchwald-Hartwig Amination: To form C-N bonds with various amines.
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Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
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Stille Coupling: To form C-C bonds with organostannanes.
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The choice of reaction conditions is paramount. Reactions at the amino groups are typically favored in the absence of metal catalysts, whereas functionalization of the bromo group requires a catalyst like palladium or copper.[4]
Caption: Reactivity map showing key transformations at different functional sites.
Analytical Characterization (Predicted)
No publicly available spectra for this specific compound were identified. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: Two signals are expected in the aromatic region (approx. 7.0-8.5 ppm), each appearing as a doublet due to coupling with each other. The proton at C6 will likely be downfield of the proton at C4.
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Aminomethyl Protons (-CH₂NH₂): A singlet or a broad singlet is expected around 3.5-4.5 ppm for the methylene (CH₂) protons.
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Amine Protons (-NH₂): Two broad singlets are expected for the two primary amine groups, with chemical shifts that can vary significantly depending on solvent and concentration.
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¹³C NMR:
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Aromatic Carbons: Five distinct signals are expected in the aromatic region. The carbon bearing the bromine (C5) would be significantly shifted. The carbons attached to nitrogen (C2, C6) would also have characteristic shifts.
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Aminomethyl Carbon (-CH₂): A signal is expected in the aliphatic region, likely around 40-50 ppm.
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Mass Spectrometry (MS)
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The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected nominal mass for the molecular ion would be m/z 201 and 203.
Applications in Research and Drug Development
The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1] 3-(Aminomethyl)-5-bromo-2-pyridinamine serves as an advanced intermediate that provides access to novel chemical space.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding motif based on substituted aminopyridines. The functional groups on this molecule allow for the systematic exploration of structure-activity relationships (SAR) by modifying the C3 and C5 positions to optimize potency and selectivity.
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Combinatorial Chemistry and Library Synthesis: The orthogonal reactivity of the amino and bromo groups makes this compound an ideal building block for creating diverse chemical libraries for high-throughput screening.
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Isotope Labeling: A deuterated version of this compound could be synthesized and used as an internal standard in bioanalytical assays or to create drug candidates with potentially improved metabolic stability.[8] The strategic placement of deuterium can slow metabolism at specific sites, potentially improving the pharmacokinetic profile of a lead compound.[8]
Safety and Handling
As with any laboratory chemical, 3-(Aminomethyl)-5-bromo-2-pyridinamine should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity 4 | Harmful if swallowed, in contact with skin, or if inhaled. | GHS07 (Exclamation Mark) |
| Skin Irritation 2 | Causes skin irritation. | GHS07 (Exclamation Mark) |
| Eye Damage 1 | Causes serious eye damage. | GHS05 (Corrosion) |
| STOT SE 3 | May cause respiratory irritation or drowsiness/dizziness. | GHS07 (Exclamation Mark) |
| Source: Notified C&L Inventory[2] |
Standard Handling Protocol:
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Engineering Controls: Handle within a certified chemical fume hood.
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Personal Protective Equipment: Wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).
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Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
3-(Aminomethyl)-5-bromo-2-pyridinamine is a potent and versatile chemical intermediate with significant potential for accelerating drug discovery and development programs. Its trifunctional nature provides chemists with a powerful tool for synthesizing complex molecular architectures and systematically exploring structure-activity relationships. A thorough understanding of its reactivity, guided by the principles outlined in this document, enables researchers to strategically leverage this building block to create novel compounds with tailored biological activities.
References
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NextSDS. 3-(aminomethyl)-5-bromopyridin-2-amine — Chemical Substance Information. Available at: [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
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PubChem. 3-Amino-5-bromopyridine. Available at: [Link]
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PubChem. 5-Bromo-2-methylpyridin-3-amine. Available at: [Link]
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Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][10][11]triazolo[1,5-a]pyridine. Available at:
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